molecular formula C8H16ClF2N B2849638 N-(2,2-Difluoroethyl)cyclohexanamine;hydrochloride CAS No. 1668572-39-1

N-(2,2-Difluoroethyl)cyclohexanamine;hydrochloride

Cat. No.: B2849638
CAS No.: 1668572-39-1
M. Wt: 199.67
InChI Key: RKKZZZYPHIPSTM-UHFFFAOYSA-N
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Description

N-(2,2-Difluoroethyl)cyclohexanamine;hydrochloride is a chemical compound with the molecular formula C8H15F2N·HCl. It is characterized by the presence of a cyclohexane ring attached to an amine group, which is further substituted with a 2,2-difluoroethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Difluoroethyl)cyclohexanamine;hydrochloride typically involves the reaction of cyclohexanamine with 2,2-difluoroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Difluoroethyl)cyclohexanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines with different substitution patterns.

    Substitution: The 2,2-difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various substituted amines.

Scientific Research Applications

N-(2,2-Difluoroethyl)cyclohexanamine;hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-Difluoroethyl)cyclohexanamine;hydrochloride involves its interaction with specific molecular targets. The 2,2-difluoroethyl group can form strong interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclohexane ring provides structural stability, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-Difluoroethyl)benzylamine;hydrochloride
  • N-(2,2-Difluoroethyl)aniline;hydrochloride
  • N-(2,2-Difluoroethyl)methylamine;hydrochloride

Uniqueness

N-(2,2-Difluoroethyl)cyclohexanamine;hydrochloride is unique due to its cyclohexane ring, which imparts distinct chemical and physical properties compared to its analogs. This structural feature enhances its stability and reactivity, making it a valuable compound in various research applications.

Properties

IUPAC Name

N-(2,2-difluoroethyl)cyclohexanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N.ClH/c9-8(10)6-11-7-4-2-1-3-5-7;/h7-8,11H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNVXJSPVMDFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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